molecular formula C14H8FN3 B8326727 2-(4-Fluorophenyl)-6-cyanopyrazolo[1,5-a]pyridine

2-(4-Fluorophenyl)-6-cyanopyrazolo[1,5-a]pyridine

Cat. No. B8326727
M. Wt: 237.23 g/mol
InChI Key: WQTYLUPFQCYNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-6-cyanopyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C14H8FN3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-6-cyanopyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-6-cyanopyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Fluorophenyl)-6-cyanopyrazolo[1,5-a]pyridine

Molecular Formula

C14H8FN3

Molecular Weight

237.23 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-6-carbonitrile

InChI

InChI=1S/C14H8FN3/c15-12-4-2-11(3-5-12)14-7-13-6-1-10(8-16)9-18(13)17-14/h1-7,9H

InChI Key

WQTYLUPFQCYNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid t-butoxycarbonyl-O-mesitylenesulfonylhydroxylamine (13.0 g 41.8 mmol)1 was added portionwise with stirring to TFA (40 ml) over 10 min then stirred for a further 30 minutes. The solution was poured onto ice (250 ml) and left until the ice melted. The resulting white solid was filtered off, washed with water, and dissolved in DCM (300 ml). The solution was dried over 4 Å mol. sieves for 1.5 hours, filtered and 6-[2-(4-fluorophenyl)-2-oxoethyl]nicotinonitrile (3.32 g 13.8 mmol) was added. The reaction was stirred at room temperature for 4 days, washed with water (100 ml), dried and purified by column chromatography. Elution with cyclohexane/ethyl acetate (3:1) gave the title compound as a yellow solid (0.6 g 18%). NMR: (CDCl3): δ 6.87 (1H, s) 7.15-7.20 (3H, m) 7.57 (1H, dd) 7.95 (2H, m) 8.84 (1H, d). Ref 1 Josef G Krause, Synthesis, 1972, 140.
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
18%

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